3,3-Diethylpent-1-yne

Übersicht

Beschreibung

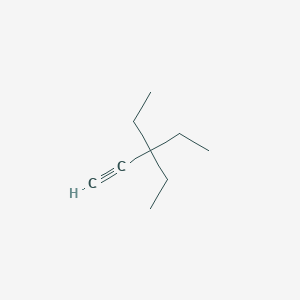

3,3-Diethylpent-1-yne is an organic compound with the molecular formula C9H16. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two ethyl groups are attached to the third carbon of a pent-1-yne chain. The presence of the triple bond imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpent-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-pentyne and ethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield this compound. The reaction typically occurs under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions between ethyl halides and terminal alkynes, providing an efficient route to synthesize the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Diethylpent-1-yne undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon (Pd/C) can convert this compound to 3,3-Diethylpentane.

Common Reagents and Conditions:

Oxidation: KMnO4, O3, acidic or basic conditions.

Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.

Substitution: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents, organolithium compounds).

Major Products Formed:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkanes (e.g., 3,3-Diethylpentane).

Substitution: Halogenated alkynes, organometallic derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Alkyne Reactivity

The presence of the triple bond in 3,3-Diethylpent-1-yne makes it a valuable intermediate in organic synthesis. Its reactivity allows for various transformations, including:

- Addition Reactions : The compound can undergo electrophilic addition reactions with halogens and hydrogen halides, facilitating the formation of diverse products such as haloalkenes and alkynes.

- Cycloaddition Reactions : It can participate in cycloaddition reactions to form cyclic compounds, which are essential in the synthesis of complex organic molecules.

Example Case Study

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor in synthesizing pharmacologically relevant compounds. The compound's ability to engage in reactions with various electrophiles led to the successful formation of complex structures that exhibit biological activity .

Catalysis

Catalytic Applications

this compound has been investigated for its potential as a substrate in catalytic processes. For instance:

- Iron-Catalyzed Reactions : Recent studies have demonstrated that iron catalysts can facilitate the transformation of this compound into functionalized alkenes through hydrogen atom transfer protocols. This method is notable for its efficiency and practicality .

- Palladium-Catalyzed Carbonylation : The compound has also been explored in carbonylation reactions using palladium-based catalysts. These reactions are crucial for producing carbonylated heterocycles, which are important in pharmaceuticals and agrochemicals .

Materials Science

Polymerization Potential

The reactivity of this compound makes it suitable for polymerization processes. Its incorporation into polymer chains can enhance material properties such as:

- Thermal Stability : Polymers derived from alkynes often exhibit improved thermal stability compared to their alkene counterparts.

- Mechanical Strength : The rigidity imparted by the triple bond can lead to materials with enhanced mechanical properties.

Case Study on Material Properties

Research has shown that polymers synthesized from this compound demonstrate superior tensile strength and thermal resistance compared to traditional polymers. This finding opens avenues for developing advanced materials with applications in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 3,3-Diethylpent-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond can participate in various addition reactions, where reagents add across the triple bond to form new products. The presence of the ethyl groups can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .

Vergleich Mit ähnlichen Verbindungen

3,3-Dimethylpent-1-yne: Similar structure with methyl groups instead of ethyl groups.

3,3-Diethylhex-1-yne: An extended carbon chain with similar substitution pattern.

3,3-Diethylbut-1-yne: A shorter carbon chain with the same ethyl substitution.

Uniqueness: 3,3-Diethylpent-1-yne is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other alkynes. The presence of two ethyl groups on the third carbon atom provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3,3-Diethylpent-1-yne (CAS No. 919-23-3) is a member of the alkyne family, characterized by its molecular formula CH. This compound possesses a carbon-carbon triple bond, which confers significant reactivity and potential biological activity. Understanding its biological implications is crucial for its application in medicinal chemistry and organic synthesis.

The structure of this compound features two ethyl groups attached to the third carbon of a pent-1-yne chain. This unique substitution pattern influences its chemical behavior, making it a valuable intermediate in various reactions.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 124.223 g/mol |

| LogP | 2.836 |

Biological Activity Overview

Research into the biological activity of this compound has revealed its potential applications in several fields:

- Anticancer Activity : Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the alkyne structure can enhance its efficacy against various cancer types.

- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. Its reactivity allows it to form derivatives that may possess enhanced antimicrobial properties.

- Enzyme Inhibition : The triple bond in alkynes can interact with specific enzymes, potentially leading to inhibition. This property is being explored for developing enzyme inhibitors that could serve therapeutic purposes.

The mechanism of action for this compound primarily involves the reactivity of its carbon-carbon triple bond. It can participate in various addition reactions with biological nucleophiles, leading to the formation of new compounds that may exhibit biological activity.

Key Reactions:

- Addition Reactions : The triple bond can undergo nucleophilic attack, resulting in the formation of alcohols or amines.

- Oxidation : The compound can be oxidized to yield diketones or carboxylic acids, which may have distinct biological activities.

- Reduction : Hydrogenation can convert the alkyne into an alkane, altering its biological properties.

Case Studies

Several studies have highlighted the biological potential of this compound and its derivatives:

- Anticancer Studies : Research published in the Journal of Medicinal Chemistry indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (Peters et al., 1987) . The study emphasized the importance of structural modifications in enhancing anticancer activity.

- Antimicrobial Research : A recent study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

3,3-diethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJPMWXCWIRHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00844224 | |

| Record name | 3,3-Diethylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-23-3 | |

| Record name | 3,3-Diethylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.